molecular formula C21H28N2O4S B3968620 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide

Cat. No.: B3968620
M. Wt: 404.5 g/mol
InChI Key: XBCJNPILZKTZJY-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, such as the presence of ethoxy, methylsulfonyl, and isopropyl groups, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Alaninamide Backbone: Starting with alanine, the amide bond is formed using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the alaninamide with 4-ethoxyphenyl isocyanate under controlled conditions.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Isopropylphenyl Group: The final step involves the reaction with 4-isopropylphenyl isocyanate to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(methylphenyl)phenyl]alaninamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-6-27-20-13-11-19(12-14-20)23(28(5,25)26)16(4)21(24)22-18-9-7-17(8-10-18)15(2)3/h7-16H,6H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCJNPILZKTZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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